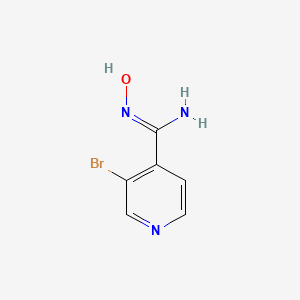
3-Bromo-N'-hydroxypyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Bromo-N’-hydroxypyridine-4-carboximidamide involves specific synthetic routes and reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high purity and yield .
Chemical Reactions Analysis
3-Bromo-N’-hydroxypyridine-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-N’-hydroxypyridine-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Bromo-N’-hydroxypyridine-4-carboximidamide can be compared with other similar compounds, such as:
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: This compound has similar functional groups but differs in its core structure.
5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Another compound with similar functional groups but a different core structure.
3-Amino-1H-pyrazole-4-carbonitrile: This compound has a similar core structure but different functional groups.
The uniqueness of 3-Bromo-N’-hydroxypyridine-4-carboximidamide lies in its specific combination of functional groups and its brominated pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
RQRMQAVMHSDENZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC(=C1/C(=N/O)/N)Br |
Canonical SMILES |
C1=CN=CC(=C1C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13283675.png)
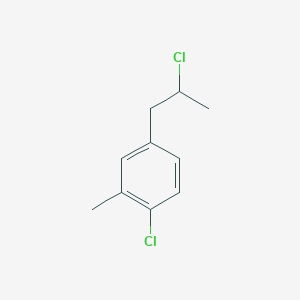

![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)
![3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13283707.png)
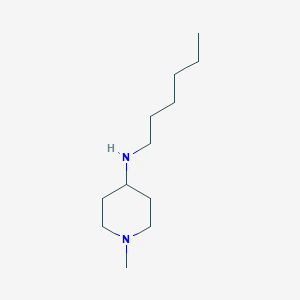
![7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)
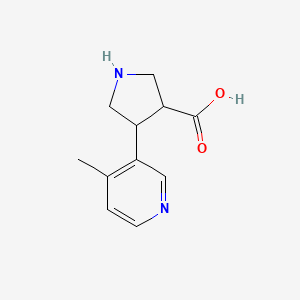

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
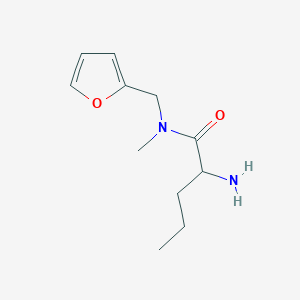
![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)

![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
